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Abstract

PSB-1491, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide,
is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1]
Its high affinity for MAO-B, with a reported IC50 value in the sub-nanomolar range, and
significant selectivity over monoamine oxidase A (MAO-A), make it a valuable research tool and
a potential therapeutic candidate for neurodegenerative disorders such as Parkinson's disease.
[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and
known experimental data for PSB-1491, including detailed experimental protocols and
visualization of its mechanism of action.

Chemical Structure and Properties

PSB-1491 is an indazole-5-carboxamide derivative. Its chemical structure is characterized by a
methyl-indazole core linked via a carboxamide group to a dichlorophenyl moiety.

Table 1: Chemical and Physical Properties of PSB-1491
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Property Value Reference
N-(3,4-Dichlorophenyl)-1-
IUPAC Name methyl-1H-indazole-5- [1]
carboxamide
Synonyms PSB 1491, PSB1491 [1]
CAS Number 1619884-67-1 [1]
Molecular Formula C15H11CI2N30O [1]
Molecular Weight 320.17 g/mol [1]
0O=C(C1=CC2=C(N(C)N=C2)C
SMILES [1]
=C1)NC3=CC=C(Cl)C(Cl)=C3
Appearance Solid powder [1]
Purity >98% [1]
Solubility Soluble in DMSO [3]

Pharmacological Properties

PSB-1491 is a highly potent and selective inhibitor of human monoamine oxidase B (hMAO-B).

Its mechanism of action involves the reversible and competitive inhibition of MAO-B, an

enzyme primarily responsible for the degradation of dopamine in the brain.[1] By inhibiting

MAO-B, PSB-1491 increases the synaptic availability of dopamine, which is crucial for motor

control and cognitive function.

Table 2: Pharmacological Data for PSB-1491
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Parameter Value Species Notes Reference
IC50 (MAO-B) 0.386 nM Human [11[2]
IC50 (MAO-A) >10,000 nM Human [1]
Selectivity Index
>25,000-fold [1][2]
(MAO-A/MAO-B)
o Competitive,
Inhibition Type ) [1]
Reversible

Experimental Protocols
Synthesis of PSB-1491 (N-(3,4-Dichlorophenyl)-1-methyl-
1H-indazole-5-carboxamide)

The synthesis of PSB-1491 is accessible through standard synthetic procedures. While the
seminal paper by Tzvetkov et al. outlines the general approach, a detailed, step-by-step
protocol is provided below, based on established indazole synthesis methodologies.

Experimental Workflow: Synthesis of PSB-1491
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Step 1: Methylation

1H-Indazole-5-carboxylic acid Methyl iodide Base (e.g., K2CO3) Solvent (e.g., DMF)
i l 2. l&l 4.
1-Methyl-1H-indazole-5-carboxylic acid

Step 2: Amide Coupling

1-Methyl-1H-indazole-5-carboxylic acid Coupling Agent (e.g., HATU) Base (e.g., DIPEA) 3,4-Dichloroaniline Solvent (e.g., DMF)

PSB-1491 _
<

Click to download full resolution via product page

Caption: General synthetic route for PSB-1491.

Materials:

e 1H-Indazole-5-carboxylic acid

e Methyl iodide

o Potassium carbonate (K2CO3)

e Dimethylformamide (DMF)

e 1-Methyl-1H-indazole-5-carboxylic acid

e 3,4-Dichloroaniline
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e 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU)

» N,N-Diisopropylethylamine (DIPEA)

» Standard laboratory glassware and purification equipment

Procedure:

o Methylation of 1H-Indazole-5-carboxylic acid:
o To a solution of 1H-indazole-5-carboxylic acid in DMF, add potassium carbonate.
o Stir the mixture at room temperature, then add methyl iodide dropwise.

o Continue stirring at room temperature for several hours until the reaction is complete
(monitored by TLC).

o Work up the reaction mixture by adding water and extracting with a suitable organic
solvent (e.g., ethyl acetate).

o Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-5-
carboxylic acid.

e Amide Coupling:
o Dissolve 1-methyl-1H-indazole-5-carboxylic acid, 3,4-dichloroaniline, and HATU in DMF.
o Add DIPEA to the mixture and stir at room temperature overnight.
o Monitor the reaction progress by TLC.

o Upon completion, quench the reaction with water and extract the product with an organic
solvent.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.
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o Purify the resulting solid by recrystallization or column chromatography to yield pure PSB-
1491.

In Vitro MAO-B Inhibition Assay

The inhibitory activity of PSB-1491 on MAO-B is typically determined using a fluorometric
assay that measures the production of a fluorescent product resulting from the enzymatic

reaction.

Experimental Workflow: MAO-B Inhibition Assay
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Preparation
Recombinant Human MAO-B PSB-1491 Solution (various concentrations) Assay Buffer
In ubat$n Reaction Initiation
P> Incubation Mixture Kynuramine (Substrate)

'

Reaction Mixture

MAO-B catalysis

Measurement

4-Hydroxyquinoline (Fluorescent Product)
Lzluorescence Detection

Fluorometer (ExX/Em wavelengths)

'

IC50 Calculation

Click to download full resolution via product page
Caption: Workflow for determining the 1C50 of PSB-1491 on MAO-B.
Materials:

e Recombinant human MAO-B enzyme
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PSB-1491

Kynuramine (substrate)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

96-well microplates

Fluorometer

Procedure:

Prepare serial dilutions of PSB-1491 in the assay buffer.

In a 96-well plate, add the recombinant human MAO-B enzyme to each well.

Add the different concentrations of PSB-1491 to the respective wells. Include a control group
with no inhibitor.

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., NaOH).

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometer at the
appropriate excitation and emission wavelengths.

Calculate the percentage of inhibition for each concentration of PSB-1491 relative to the
control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways
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The primary mechanism of action of PSB-1491 is the selective inhibition of MAO-B. This
enzyme is located on the outer mitochondrial membrane and plays a crucial role in the
catabolism of monoamine neurotransmitters, particularly dopamine.

Signaling Pathway: Effect of PSB-1491 on Dopaminergic Neurotransmission

Presynaptic Neuron

Dopamine Synthesis ——— > Dopamine in Vesicles —— Dopamine Release

Postsynaptic Neuron
Dopamine Receptors —— Postsynaptic Signaling

\

Presynaptic Terminal (Mitochondria)

- s —— > Dopamine Degradation

Symaptic Cleft

Synaptic Dopamine

Dopamine Reuptake
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Caption: PSB-1491 inhibits MAO-B, increasing dopamine availability.

By inhibiting MAO-B, PSB-1491 prevents the breakdown of dopamine that has been taken
back up into the presynaptic neuron. This leads to an accumulation of dopamine in the
presynaptic terminal, which can then be repackaged into vesicles and re-released into the
synaptic cleft. The net effect is an increase in the concentration and duration of dopamine in
the synapse, leading to enhanced signaling at postsynaptic dopamine receptors. This
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enhanced dopaminergic neurotransmission is the basis for its potential therapeutic effects in
conditions characterized by dopamine deficiency, such as Parkinson's disease.

Conclusion

PSB-1491 is a well-characterized and highly potent selective inhibitor of MAO-B. Its favorable
pharmacological profile, including sub-nanomolar potency and high selectivity, makes it an
excellent tool for preclinical research into the role of MAO-B in neurological and psychiatric
disorders. The straightforward synthesis and established in vitro assay protocols facilitate its
use in a laboratory setting. Further in vivo studies are warranted to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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